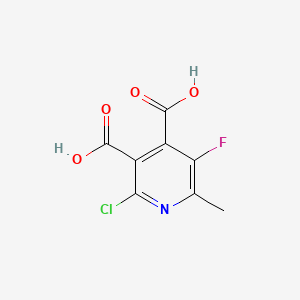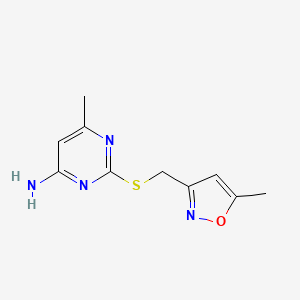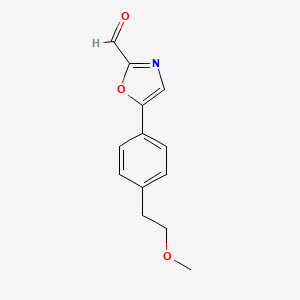
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is an organic compound with the molecular formula C13H13NO3. This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the methoxyethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-methoxyethyl)benzaldehyde with an appropriate oxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carboxylic acid.
Reduction: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: The parent compound of the oxazole family.
2-Methyl-4,5-diphenyloxazole: A similar compound with different substituents on the oxazole ring.
4-Methyl-5-phenyloxazole: Another derivative with a different substitution pattern.
Uniqueness
5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is unique due to the presence of the methoxyethyl group and the carbaldehyde functional group. These substituents confer specific chemical properties and reactivity, making it distinct from other oxazole derivatives.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-[4-(2-methoxyethyl)phenyl]-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-16-7-6-10-2-4-11(5-3-10)12-8-14-13(9-15)17-12/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
UIVWYNKXTMNHPY-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC=C(C=C1)C2=CN=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

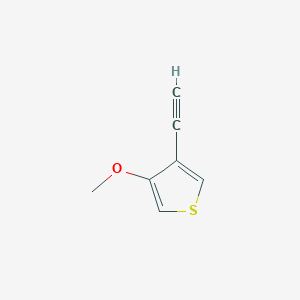
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
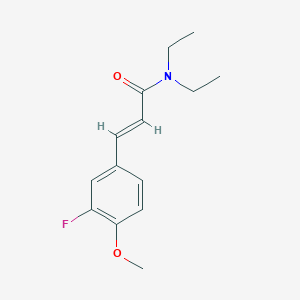
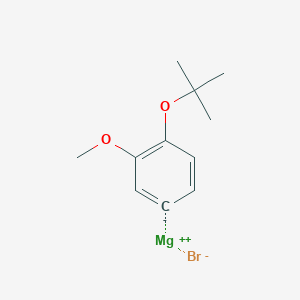

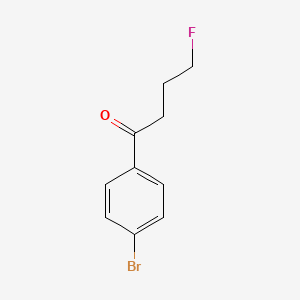
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
